

YM-201636 Selectivity Profile: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: YM-201636

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YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase crucial for the production of phosphoinositides PtdIns(3,5)P₂ and PtdIns5P. These lipids are vital for regulating endosomal trafficking, lysosomal homeostasis, and autophagy. Due to its role in these fundamental cellular processes, PIKfyve has emerged as a significant target in various research areas, including oncology, neurodegenerative diseases, and virology. This guide provides a comparative analysis of the selectivity profile of **YM-201636** against other kinases, offering a valuable resource for researchers designing experiments or developing novel therapeutics.

Quantitative Selectivity Profile of PIKfyve Inhibitors

The inhibitory activity of **YM-201636** and other common PIKfyve inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or dissociation constant (K_d) values. A lower value indicates higher potency. Selectivity is determined by comparing the inhibitor's potency against its primary target (PIKfyve) versus other kinases. A significant fold-difference in these values highlights the inhibitor's specificity.

Inhibitor	Primary Target	IC ₅₀ / Kd (nM)	Off-Target Target(s)	Off-Target IC ₅₀ / Kd (nM)	Selectivity (Fold Difference)
YM-201636	PIKfyve	33[1]	p110α (Class IA PI3K)	3,300[1]	~100x
Class IA PI3K	Inhibits insulin-induced activation[2]	-			
Apilimod	PIKfyve	14[3][4]	Kinome Panel (456 kinases)	No significant binding detected[5]	Highly Selective
APY0201	PIKfyve	5.2[1][6]	Kinome Panel	Superior selectivity over apilimod[2]	Very High Selectivity
WX8	PIKfyve	1 (Kd)[7]	PIP4K2C	~300 (Kd)[7]	~300x
MTOR	~7,000 (Kd) [7]	~7,000x			
Vacuolin-1	PIKfyve	Not specified	-	-	Potent and Selective[1][8]

Summary of Findings:

- **YM-201636** is a potent inhibitor of PIKfyve with an IC₅₀ of 33 nM.[1] It exhibits approximately 100-fold selectivity against the class I PI3K isoform p110α.[1] However, it is noted to be less selective than other available inhibitors, as it also inhibits the insulin-dependent activation of class IA PI 3-kinase.[2]
- APY0201 emerges as the most potent inhibitor in this comparison, with an IC₅₀ of 5.2 nM.[1][6] It is reported to have superior selectivity compared to apilimod, showing high specificity across broad panels of kinases and other enzymes.[2]

- Apilimod is also highly potent (IC_{50} of 14 nM) and is described as "exquisitely selective," with a comprehensive screen against 456 kinases showing PIKfyve as its only significant target. [3][5]
- WX8 demonstrates high potency with a K_d of 1 nM and exhibits strong selectivity against other related kinases like PIP4K2C (~300-fold) and MTOR (~7000-fold).[7]
- Vacuolin-1 is established as a potent and selective PIKfyve inhibitor, though specific IC_{50} values are not readily available for direct comparison.[8] Its similar clustering with **YM-201636** in high-content screening suggests a related mechanism of action.[8]

Experimental Methodologies

The determination of kinase inhibition and selectivity involves robust biochemical assays. The data presented in this guide are primarily derived from in vitro kinase assays that measure the enzymatic activity of purified kinases in the presence of an inhibitor.

1. In Vitro Lipid Kinase Assay (ADP-Glo™ Format)

This is a common method for quantifying kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

- Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to produce a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the ADP produced and thus to the kinase activity.
- Protocol Outline:
 - Reaction Setup: Recombinant human PIKfyve enzyme is incubated in a kinase buffer with the lipid substrate (e.g., a mixture of phosphatidylinositol 3-phosphate and phosphatidylserine, PI(3)P:PS).
 - Inhibitor Addition: Serial dilutions of the test compound (e.g., **YM-201636**) are added to the reaction mixture. A vehicle control (e.g., DMSO) is run in parallel.

- Initiation: The kinase reaction is initiated by adding a solution of ATP. The mixture is incubated for a set period (e.g., 40 minutes) at a controlled temperature (e.g., 30°C).
- Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the enzymatic reaction and eliminate any unused ATP.
- ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the newly formed ADP into ATP.
- Signal Detection: The newly synthesized ATP drives a luciferase reaction, and the resulting luminescence is measured using a plate reader.
- Data Analysis: The luminescent signal is used to calculate the percentage of kinase inhibition at each compound concentration, from which an IC₅₀ value is determined.

2. Radiometric Kinase Assay (³²P-ATP Filter Binding)

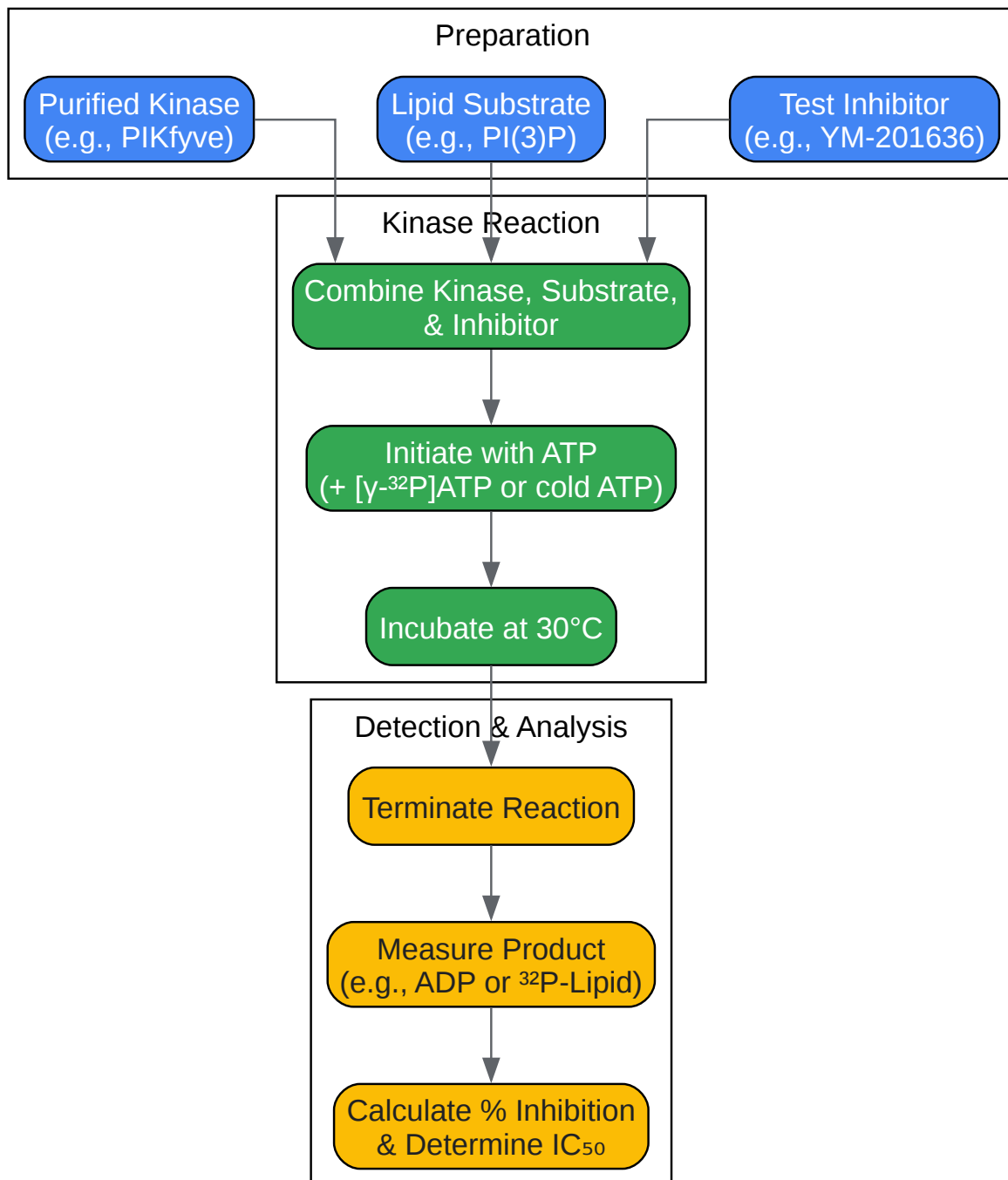
This classic method measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the lipid substrate.

- Principle: The radiolabeled lipid product is separated from the unreacted [γ-³²P]ATP by binding it to a membrane. The radioactivity on the membrane is then quantified, which corresponds to the kinase activity.
- Protocol Outline:
 - Reaction Setup: Similar to the ADP-Glo assay, purified kinase and lipid substrate are prepared in a reaction buffer.
 - Inhibitor Addition: Test compounds are added at various concentrations.
 - Initiation: The reaction is started by adding ATP supplemented with [γ-³²P]ATP. The reaction proceeds for a defined time and temperature.
 - Termination and Capture: The reaction is stopped, and an aliquot is spotted onto a nitrocellulose or other suitable membrane that avidly binds lipids.

- Washing: The membrane is washed extensively with solutions like 1 M NaCl and 1% phosphoric acid to remove unreacted [γ - ^{32}P]ATP and other non-lipid components.
- Quantification: The amount of radioactivity trapped on the membrane is measured using a scintillation counter or phosphorimager.
- Data Analysis: The radioactive counts are proportional to kinase activity. These values are used to calculate percent inhibition and determine the IC_{50} .

Visualizing the Experimental Workflow and Signaling Pathway

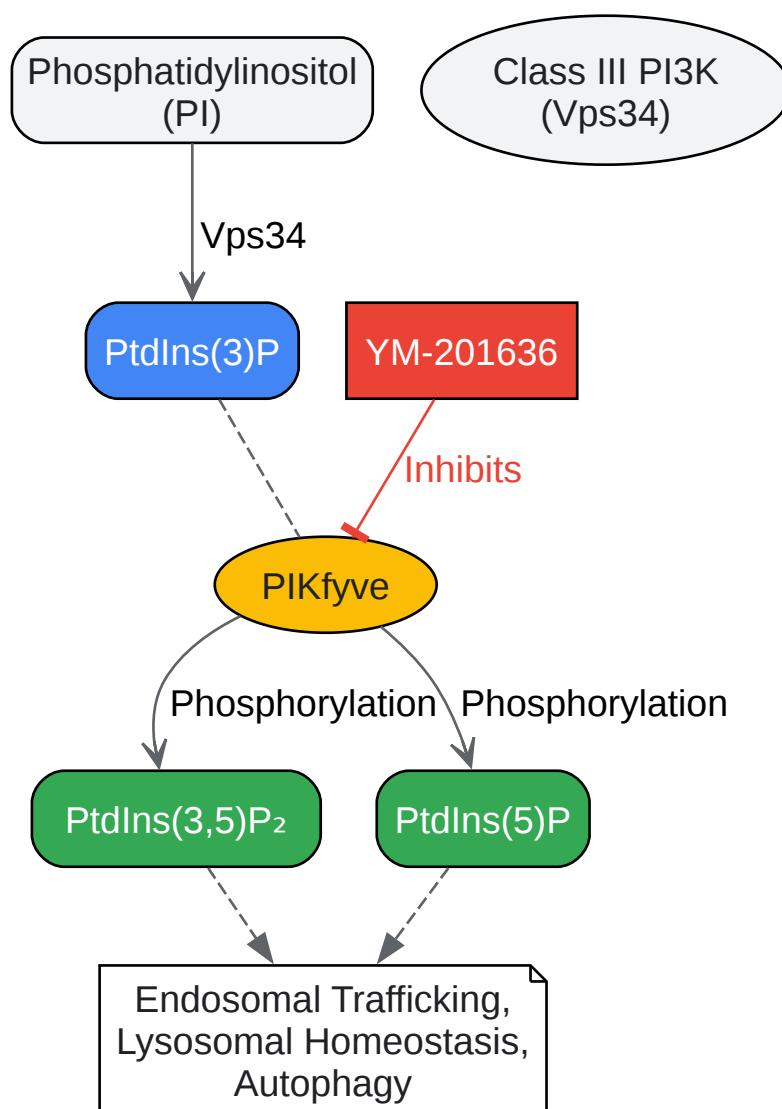
Experimental Workflow for Kinase Inhibition Assay



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Caption: General workflow for an in vitro kinase inhibition assay.

PIKfyve Signaling Pathway



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Caption: PIKfyve's role in the phosphoinositide signaling pathway.

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